molecular formula C11H12FNO B14794446 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime

Cat. No.: B14794446
M. Wt: 193.22 g/mol
InChI Key: VYHCVEUJVXJGAO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and a methylbutenone moiety, which is a butenone chain with a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime typically involves the reaction of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-3-methylbut-3-en-2-one: The parent compound without the oxime group.

    4-(4-Chlorophenyl)-3-methylbut-3-en-2-one oxime: A similar compound with a chlorine atom instead of fluorine.

    4-(4-Fluorophenyl)-3-methylbut-3-en-2-one hydrazone: A related compound where the oxime group is replaced with a hydrazone group.

Uniqueness

4-(4-Fluorophenyl)-3-methylbut-3-en-2-one oxime is unique due to the presence of both the fluorophenyl and oxime groups, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxime group provides a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCVEUJVXJGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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